Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate
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Overview
Description
Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to the compound’s stability and reactivity, making it a subject of interest in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate typically involves the esterification of 4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-[3,5-bis(trifluoromethyl)phenyl]benzoic acid.
Reduction: 4-[3,5-bis(trifluoromethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential for diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3,5-difluoromethyl)phenyl]benzoate
- Methyl 4-[3,5-bis(trifluoromethyl)phenyl]acetate
- Methyl 4-[3,5-bis(trifluoromethyl)phenyl]propanoate
Uniqueness
Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c1-24-14(23)10-4-2-9(3-5-10)11-6-12(15(17,18)19)8-13(7-11)16(20,21)22/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGVQDJLLLWQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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